molecular formula C22H22BrN2NaO6S B15189102 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-8-oxo-, monosodium salt, (6R-trans)- CAS No. 143433-71-0

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-8-oxo-, monosodium salt, (6R-trans)-

Cat. No.: B15189102
CAS No.: 143433-71-0
M. Wt: 545.4 g/mol
InChI Key: IXODTEKBOKFIJW-LJLRIERRSA-M
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Description

“5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-8-oxo-, monosodium salt, (6R-trans)-” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and final modifications to achieve the desired structure. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step involves the cyclization of precursor molecules under specific conditions, such as high temperature and the presence of catalysts.

    Introduction of Functional Groups: Functional groups like the acetyloxy and bromophenyl groups are introduced through reactions such as esterification and halogenation.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions can replace specific atoms or groups with others, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific transformations being carried out. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where its specific functional groups and stereochemistry are advantageous.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with functional groups such as acetyloxy, bromophenyl, and carbonyl groups. Examples include:

    Penicillins: Bicyclic antibiotics with a similar core structure.

    Cephalosporins: Another class of antibiotics with a bicyclic core and various functional groups.

    Carbapenems: Antibiotics with a bicyclic structure and unique functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

143433-71-0

Molecular Formula

C22H22BrN2NaO6S

Molecular Weight

545.4 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H23BrN2O6S.Na/c1-12(26)31-10-13-11-32-19-16(18(27)25(19)17(13)20(28)29)24-21(30)22(7-2-3-8-22)14-5-4-6-15(23)9-14;/h4-6,9,16,19H,2-3,7-8,10-11H2,1H3,(H,24,30)(H,28,29);/q;+1/p-1/t16-,19-;/m1./s1

InChI Key

IXODTEKBOKFIJW-LJLRIERRSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Br)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Br)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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